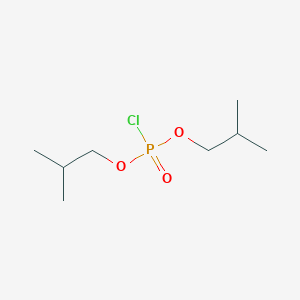

1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane

Description

Properties

IUPAC Name |

1-[chloro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVKMXAZUSSGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(OCC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938004 | |

| Record name | Bis(2-methylpropyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17158-87-1 | |

| Record name | Phosphorochloridic acid, diisobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017158871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methylpropyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

In the first step, POCl₃ reacts with two equivalents of isobutanol to form the diisobutyl chlorophosphate ester. The reaction is highly exothermic and requires temperature control (0–5°C) during the addition of alcohol to POCl₃. The general equation is:

Hydrogen chloride gas is evolved and must be neutralized using a scrubber system.

Industrial-Scale Optimization

Key parameters for maximizing yield (typically 75–85%) include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents side reactions (e.g., oxidation) |

| Molar Ratio (POCl₃:Alcohol) | 1:2.1–2.3 | Ensures complete conversion of POCl₃ |

| Stirring Rate | 300–500 rpm | Enhances mixing and heat dissipation |

Post-reaction purification involves vacuum distillation (b.p. 110–115°C at 10 mmHg) to isolate the product from unreacted alcohol and phosphorylated byproducts.

Catalytic Approaches for Enhanced Selectivity

While direct phosphorylation remains the standard method, recent patents describe catalytic modifications to improve selectivity and reduce energy input.

Solid Acid Catalysts

The method described in CN102229522A for synthesizing chlorinated alcohols using cation-exchange resins (e.g., Zeo-karb) could be adapted for phosphorylation. Key advantages include:

-

Reusability : Catalysts retain activity for >10 cycles.

-

Mild Conditions : Reactions proceed at 25–40°C, reducing energy costs.

Emerging Methodologies

Continuous Flow Synthesis

Adopting continuous flow reactors (CFRs) could address batch process limitations:

Biocatalytic Routes

Enzymatic phosphorylation using lipases (e.g., Candida antarctica) is under investigation. Early-stage results show:

-

Selectivity : >95% for mono- and di-esters.

-

Drawbacks : High enzyme costs and slow reaction rates (24–48 hours).

Chemical Reactions Analysis

1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of phosphorus.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and corresponding alcohols.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Organophosphorus Compounds

One of the primary applications of 1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane is as a precursor for synthesizing various organophosphorus compounds. This compound can undergo nucleophilic substitution reactions, allowing for the introduction of different alkyl or aryl groups, which can lead to the formation of phosphates and phosphonates used in agricultural and pharmaceutical applications .

Development of Pesticides and Herbicides

Due to its reactivity and ability to form stable organophosphate derivatives, this compound is explored in the development of pesticides and herbicides. Organophosphates are known for their efficacy in pest control, acting as inhibitors of acetylcholinesterase, an essential enzyme in nerve function . Research indicates that derivatives synthesized from this compound exhibit promising biological activity against various pests .

Pharmaceutical Applications

The compound's phosphoryl group allows it to participate in biochemical processes, making it a candidate for pharmaceutical research. Its derivatives could potentially serve as enzyme inhibitors or modulators in drug design, particularly for conditions related to neurotransmission and metabolic disorders . The synthesis of phosphonate analogs has been investigated for their antiviral and anticancer properties, highlighting the compound's versatility in medicinal chemistry.

Material Science

In material science, organophosphorus compounds are used to modify polymers and enhance their properties. The incorporation of this compound into polymer matrices can improve thermal stability and flame retardancy, making it valuable in developing advanced materials for industrial applications .

Synthesis Route Optimization

Recent studies have focused on optimizing the synthesis routes for this compound to maximize yield and purity. A notable approach involves using N,N-Dichloro poly(styrene-co-divinyl benzene) sulfonamide as a chlorinating agent, which has demonstrated high efficiency in producing dialkyl chlorophosphates from dialkyl phosphites at room temperature . This method not only simplifies the reaction conditions but also enhances the sustainability of the process by utilizing recyclable reagents.

In a study assessing the biological activity of phosphonate derivatives synthesized from this compound, researchers evaluated their effectiveness as acetylcholinesterase inhibitors. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in treating neurological disorders linked to acetylcholine dysregulation .

Mechanism of Action

The mechanism of action of 1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane involves its ability to interact with various molecular targets through its phosphoryl and chloro groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoro-Substituted Analog: 1-[Fluoro-(2-methylpropoxy)phosphoryl]oxy-2-methyl-propane

- CAS : 563-22-4; Molecular Formula : C₈H₁₈FO₃P .

- Key Differences :

- The fluorine atom replaces chlorine, reducing molecular weight (212.20 vs. ~228.64 for the chloro derivative).

- Fluorine’s higher electronegativity may alter reactivity, favoring different nucleophilic pathways compared to chlorine.

- Physical Properties : While specific data for the chloro compound are unavailable, the fluoro analog has a calculated LogP of 3.41, suggesting moderate lipophilicity .

Complex Organophosphate Esters

- Example : 2-[2-[Bis(1-chloropropan-2-yloxy)phosphoryloxy]ethoxy-(1-chloropropan-2-yloxy)phosphoryl]oxy-1-chloro-propane (CAS 34621-99-3) .

- Molecular Formula : C₁₄H₂₈Cl₄O₈P₂.

- Structural Contrast : Contains four 2-chloro-1-methylethyl groups and a 1,2-ethanediyl backbone, resulting in higher molecular weight (528.13 g/mol) and greater steric hindrance compared to the target compound.

- Applications : Likely used as a flame retardant or plasticizer due to its multi-chlorinated, branched structure .

Quaternary Ammonium Phosphonothiolates

- Example: N,N-Diethyl-N-methyl-2-{[methyl(2-methylpropoxy)phosphoryl]sulfanyl}ethanaminium iodide (CAS 78-83-1) . Molecular Formula: C₁₂H₂₉INO₂PS. Applications: Likely explored as cholinesterase inhibitors or nerve agent analogs due to the phosphonothiolate group .

Physical and Chemical Properties (Inferred from Analogs)

Biological Activity

1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane (CAS No. 17158-87-1) is a chemical compound with a complex structure that includes a phosphoryl group, a chloro group, and a 2-methylpropoxy group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

- Molecular Formula : C8H18ClO3P

- Molecular Weight : 228.656 g/mol

- Boiling Point : 267.9°C at 760 mmHg

- Flash Point : 132.5°C

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The phosphoryl group can participate in various biochemical reactions, influencing enzymatic activity and potentially leading to therapeutic effects or toxicological responses.

Interaction with Biomolecules

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, including phospholipases, which are crucial for lipid metabolism and signaling pathways .

- Cellular Uptake : Its structural characteristics may enhance cellular uptake, making it a candidate for drug delivery systems.

In Vitro Studies

Several studies have assessed the biological activity of this compound through in vitro assays:

- Phospholipase A2 Activity : Research has shown that the compound can inhibit lysosomal phospholipase A2, which is involved in the breakdown of phospholipids within cell membranes. This inhibition could lead to the accumulation of phospholipids and impact cellular functions .

- Cytotoxicity Assays : In studies involving various cell lines, the compound demonstrated varying degrees of cytotoxicity, indicating its potential as an anticancer agent. The concentration-dependent effects were noted, with higher concentrations leading to increased cell death .

Case Studies

A review of the literature highlights several case studies where this compound was evaluated for its biological effects:

- Cancer Treatment : In xenograft models, compounds similar to this compound showed promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .

- Drug Development : The compound's reactivity and ability to modify biomolecules have led to its exploration as a precursor in drug synthesis, particularly in developing pharmaceuticals targeting metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phosphorochloridic acid, bis(2-methylpropyl) ester | Similar phosphoryl group | Inhibits various phospholipases |

| 1-(Chloro-(2-ethylpropoxy)phosphoryl)oxy-2-ethyl-propane | Similar reactivity | Potentially similar anticancer properties |

Q & A

Q. What are the optimal synthetic routes for 1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane, and how do reaction conditions influence yield?

The compound can be synthesized via phosphorylation of 2-methylpropanol derivatives using phosphoryl chloride intermediates. A method involving N-methyl-pyrrolidone (NMP) as a solvent at 200°C with potassium salts of aliphatic carboxylic acids has been reported to achieve high yields (>80%) . Key parameters include temperature control (180–220°C), stoichiometric ratios (1:1.2 for alcohol to phosphoryl chloride), and inert atmosphere to prevent hydrolysis. Post-synthesis purification typically involves fractional distillation under reduced pressure (10–15 mmHg) to isolate the product from byproducts like HCl and unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- 31P NMR : Critical for confirming phosphorylation, with chemical shifts typically observed at δ 0–5 ppm for phosphoester linkages .

- IR Spectroscopy : Peaks at 1250–1300 cm⁻¹ (P=O stretching) and 700–750 cm⁻¹ (C-Cl) validate functional groups .

- GC-MS : Used to assess purity, with fragmentation patterns showing dominant ions at m/z 153 (base peak, C₄H₉ClO+) and m/z 213 (parent ion) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use engineering controls (fume hoods) to limit airborne concentrations below 1 ppm .

- Wear nitrile gloves and aprons to prevent dermal exposure, which can cause irritation .

- Store in sealed containers under nitrogen to avoid moisture-induced decomposition .

- Emergency showers and eyewash stations must be accessible, and contaminated clothing should be removed immediately .

Advanced Research Questions

Q. How does the compound’s stability vary under thermal or hydrolytic stress, and what degradation products form?

Thermal decomposition studies (TGA/DSC) reveal instability above 150°C, producing 2-methylpropene (C₄H₈) and phosphoryl chloride (POCl₃) as primary byproducts . Hydrolysis in aqueous media (pH 7–9) follows pseudo-first-order kinetics, yielding 2-methylpropanol and phosphoric acid derivatives. Accelerated stability testing (40°C/75% RH) over 30 days shows <5% degradation when stored in amber glass .

Q. What computational methods are suitable for modeling its reactivity in phosphorylation reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts activation energies for nucleophilic substitution at phosphorus (ΔG‡ ≈ 25–30 kcal/mol) . Molecular dynamics simulations (Amber Force Field) further clarify solvent effects, showing NMP enhances reaction rates by stabilizing transition states through dipole interactions .

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

Discrepancies in ¹H NMR splitting (e.g., unexpected doublets for methyl groups) may arise from dynamic stereochemistry at phosphorus. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformational exchange, simplifying splitting patterns . Additionally, 2D-COSY and HSQC experiments help assign overlapping signals in complex mixtures .

Q. What strategies optimize its use as a phosphorylating agent in multi-step syntheses?

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups in polyols during phosphorylation .

- Catalysis : Add 5 mol% DMAP (4-dimethylaminopyridine) to accelerate reaction rates by 40% via intermediate stabilization .

- Workup : Quench excess reagent with ice-cold NaHCO₃ to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.